Cas no 52570-06-6 (2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide)

2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide is a specialized organic compound featuring a brominated phenoxy backbone with a tert-butyl substituent and an acetohydrazide functional group. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of heterocyclic compounds and hydrazone derivatives. The bromine atom enhances its utility in cross-coupling reactions, while the tert-butyl group contributes to steric and electronic modulation. Its acetohydrazide moiety allows for further functionalization, enabling applications in pharmaceutical and agrochemical research. The compound is characterized by high purity and stability, ensuring reliable performance in demanding synthetic workflows.
2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide structure
52570-06-6 structure
Product name:2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide
CAS No:52570-06-6
MF:C12H17BrN2O2
MW:301.179582357407
CID:1067422
PubChem ID:965874

2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide Chemical and Physical Properties

Names and Identifiers

    • 2-[2-Bromo-4-(tert-butyl)phenoxy]acetohydrazide
    • 2-[4-(tert-butyl)-2-bromophenoxy]acetohydrazide
    • AC1LJ0AQ
    • ARONIS005784
    • CTK7F1182
    • MolPort-000-900-698
    • SBB079942
    • CCA57006
    • AKOS000319433
    • 2-(2-bromo-4-tert-butylphenoxy)acetohydrazide
    • 2-(2-Bromo-4-(tert-butyl)phenoxy)acetohydrazide
    • STK124196
    • DTXSID20359486
    • 52570-06-6
    • CS-0358513
    • 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide
    • MDL: MFCD03916518
    • Inchi: InChI=1S/C12H17BrN2O2/c1-12(2,3)8-4-5-10(9(13)6-8)17-7-11(16)15-14/h4-6H,7,14H2,1-3H3,(H,15,16)
    • InChI Key: QGGHZQNHHOZQRE-UHFFFAOYSA-N
    • SMILES: CC(C)(C1=CC(Br)=C(OCC(NN)=O)C=C1)C

Computed Properties

  • Exact Mass: 300.04734g/mol
  • Monoisotopic Mass: 300.04734g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.4Ų
  • XLogP3: 2.9

2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1429183-1g
2-(2-Bromo-4-(tert-butyl)phenoxy)acetohydrazide
52570-06-6 97%
1g
¥2120.00 2024-05-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1429183-5g
2-(2-Bromo-4-(tert-butyl)phenoxy)acetohydrazide
52570-06-6 97%
5g
¥6830.00 2024-05-10
Crysdot LLC
CD12065088-5g
2-(2-Bromo-4-(tert-butyl)phenoxy)acetohydrazide
52570-06-6 97%
5g
$704 2024-07-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024006-500mg
2-[2-Bromo-4-(tert-butyl)phenoxy]acetohydrazide
52570-06-6
500mg
3233.0CNY 2021-07-13
TRC
B625225-10mg
2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide
52570-06-6
10mg
$ 65.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024006-1g
2-[2-Bromo-4-(tert-butyl)phenoxy]acetohydrazide
52570-06-6
1g
4973.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024006-500mg
2-[2-Bromo-4-(tert-butyl)phenoxy]acetohydrazide
52570-06-6
500mg
3233CNY 2021-05-07
A2B Chem LLC
AG40970-500mg
2-(2-Bromo-4-(tert-butyl)phenoxy)acetohydrazide
52570-06-6
500mg
$285.00 2024-04-19
TRC
B625225-50mg
2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide
52570-06-6
50mg
$ 115.00 2022-06-07
TRC
B625225-5mg
2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide
52570-06-6
5mg
$ 50.00 2022-06-07

Additional information on 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide

2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide: A Comprehensive Overview

2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide is a compound with the CAS number 52570-06-6, which has garnered significant attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by its phenoxy group, bromine substituent, and acetohydrazide moiety, making it a versatile molecule for various chemical reactions and syntheses. Recent studies have highlighted its role in the development of novel materials and pharmaceutical agents, underscoring its importance in contemporary research.

The molecular structure of 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide is defined by a phenoxy ring substituted with bromine at the 2-position and a tert-butyl group at the 4-position. This substitution pattern imparts unique electronic and steric properties to the molecule, which are crucial for its reactivity in different chemical environments. The acetohydrazide group further enhances its versatility, enabling it to participate in a wide range of reactions, including nucleophilic substitutions and condensations.

Recent advancements in synthetic chemistry have led to innovative methods for the preparation of 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide. Researchers have explored various strategies, including nucleophilic aromatic substitution and coupling reactions, to optimize its synthesis. These methods not only improve yield but also enhance the purity of the final product, making it more suitable for high-quality applications in drug discovery and material science.

In terms of applications, 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide has shown promise in the development of bioactive compounds. Its ability to act as a precursor for hydrazones and other nitrogen-containing heterocycles has been extensively studied. Recent findings indicate that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities, suggesting its potential use in therapeutic agents.

Moreover, the compound's stability under various reaction conditions has been a focal point of recent investigations. Studies have demonstrated that 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide maintains its integrity during prolonged exposure to heat and light, making it an ideal candidate for large-scale industrial applications. This stability is attributed to the electron-donating tert-butyl group, which stabilizes the phenoxy ring against oxidative degradation.

The integration of computational chemistry techniques has further enriched our understanding of 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide's properties. Quantum mechanical calculations have provided insights into its electronic structure, revealing key interactions that govern its reactivity. These computational studies have been instrumental in predicting the behavior of this compound in different chemical environments, thereby aiding in the design of more efficient synthetic pathways.

In conclusion, 2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide stands as a pivotal molecule in modern organic chemistry. Its unique structure, combined with recent advancements in synthesis and application methodologies, positions it as a valuable tool in drug discovery, material science, and beyond. As research continues to uncover new facets of this compound's potential, its role in shaping future innovations is expected to grow significantly.

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